INCB054329 Human Terminal Half-Life: 2.24 Hours vs. INCB057643 at 11.1 Hours
In a direct head-to-head clinical comparison of two Incyte BET inhibitors, INCB054329 exhibited a significantly shorter terminal elimination half-life than INCB057643 [1].
| Evidence Dimension | Terminal elimination half-life (human) |
|---|---|
| Target Compound Data | Mean = 2.24 hours; SD = 2.03 hours |
| Comparator Or Baseline | INCB057643: Mean = 11.1 hours; SD = 8.27 hours |
| Quantified Difference | ~5-fold shorter half-life for INCB054329 |
| Conditions | Phase 1/2 clinical trial; oral administration in patients with advanced malignancies; N = 69 (INCB054329) vs. N = 134 (INCB057643) |
Why This Matters
The 5-fold shorter half-life informs experimental design requiring rapid compound washout, shorter dosing intervals, or reduced systemic accumulation risk in preclinical studies.
- [1] Falchook G, Rosen S, LoRusso P, et al. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies. Clin Cancer Res. 2020;26(6):1247-1257. doi:10.1158/1078-0432.CCR-18-4071 View Source
